6-叔丁基-2-氯喹啉-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

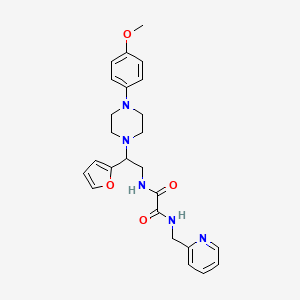

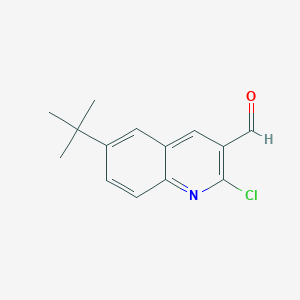

6-Tert-butyl-2-chloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is used for research purposes .

Synthesis Analysis

The synthesis of 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde and related compounds often involves the Vilsmeier-Haack reaction . The chlorine atoms at position 2 of the quinolines can be substituted with various nucleophiles by refluxing 2-chloro-6-fluoroquinoline-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde in N,N-dimethylformamide in a basic medium .Molecular Structure Analysis

The molecular structure of 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde includes a quinoline ring system . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehyde, a related compound, undergoes substitution reactions at its 2-chloro position . For example, it can react with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere, yielding 2-(phenylethynyl) quinoline-3-carbaldehydes .科学研究应用

合成及化学性质

最近的研究集中于2-氯喹啉-3-甲醛及其相关类似物的合成和化学性质,包括6-叔丁基-2-氯喹啉-3-甲醛。这些化合物是合成喹啉环系和构建稠合或二元杂环体系的关键。此类化合物因其生物学相关性和合成应用而受到广泛评估,说明了它们在化学研究中的重要性 (Hamama 等人,2018)。

生物学意义和应用

2-氯喹啉-3-甲醛的化学因其合成和有效的生物学重要性而备受关注。由这些化合物合成的衍生物,例如N1,N4-双((2-氯喹啉-3-基)亚甲基)苯-1,4-二胺,可能具有预防癌症并发症的意义,作为潜在的人 AKT1 抑制剂 (Ghanei 等人,2016)。

在材料科学中的应用

6-叔丁基-2-氯喹啉-3-甲醛及其衍生物也在材料科学中得到应用。例如,它们用于合成多核镧系元素配合物,展示了它们在开发具有特定磁性和电子性质的新材料方面的潜力 (Jäschke 等人,2017)。

缓蚀性能

此类化合物另一个重要的应用是缓蚀。喹啉衍生物,例如 2,6-二氯喹啉-3-甲醛,因其对金属表面的优异抑制性能而受到研究,特别是在防止盐酸溶液中溶解方面。这突出了它们在金属保护和维护的工业应用中的潜力 (Lgaz 等人,2017)。

抗菌和抗氧化活性

2-氯喹啉-3-甲醛衍生物的抗菌和抗氧化活性也得到了广泛的研究。这些化合物对各种细菌菌株表现出有效的活性,表明它们在开发新型抗菌剂方面的潜力。此外,它们还显示出中等的抗氧化活性,表明它们与药物研究和开发相关 (Zeleke 等人,2020)。

安全和危害

未来方向

The future directions for the study and application of 6-Tert-butyl-2-chloroquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and potential biological activities . For instance, the synthesis of bioactive heterocyclic compounds in different classes having pharmacological activities is a potential area of research . Additionally, the development of novel drug compounds could be another direction, given the bioactivity of quinoline motifs .

属性

IUPAC Name |

6-tert-butyl-2-chloroquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-17)13(15)16-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGMPVBHMWSQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=C(N=C2C=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)

![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)

![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)

![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)

![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)